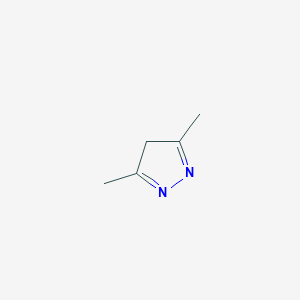![molecular formula C17H16ClF3N2O3 B2710487 3-Chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 2116281-32-2](/img/structure/B2710487.png)
3-Chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole-2,5-dione group, a piperidine ring, and a trifluoromethylated phenyl group. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrrole-2,5-dione group is a heterocyclic compound that contains a five-membered ring with two carbonyl groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the trifluoromethylated phenyl group is a benzene ring with a trifluoromethyl group attached .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the pyrrole-2,5-dione group could potentially undergo reactions with nucleophiles, while the piperidine ring could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the pyrrole-2,5-dione group could potentially make the compound more polar, while the presence of the trifluoromethylated phenyl group could potentially make the compound more hydrophobic .科学的研究の応用
Synthesis and Chemical Properties
The compound 3-Chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is involved in various synthetic pathways and has unique chemical properties that make it a compound of interest in scientific research. One notable application is in the one-pot synthesis of Nα-urethane-protected β- and γ-amino acids, showcasing its role in facilitating efficient synthesis processes with excellent yields and purities (M. Cal et al., 2012). Additionally, its derivatives have been studied for their absorption and fluorescence properties, indicating potential applications in materials science, particularly in the development of soluble polar diketo-pyrrolo-pyrroles with significant fluorescence in the solid state (S. Lun̆ák et al., 2011).
Pharmacological Applications
In the realm of pharmacology, derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity, highlighting its potential in the development of new therapeutic agents. A study by Rybka et al. (2017) found that certain derivatives displayed promising anticonvulsant properties, surpassing well-known antiepileptic drugs in efficacy and safety profiles, and suggested a plausible mechanism of action involving sodium and L-type calcium channels (Rybka et al., 2017).
作用機序
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with. If it’s intended for use in materials science, its mechanism of action could involve its physical or chemical properties .
将来の方向性
The future research directions for this compound could be quite broad, depending on its intended applications. For instance, if it shows promise as a drug, future research could involve further testing its efficacy and safety in preclinical and clinical trials. If it’s intended for use in materials science, future research could involve studying its physical properties and potential applications .
特性
IUPAC Name |
3-chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O3/c18-13-14(22-7-1-2-10(8-22)9-24)16(26)23(15(13)25)12-5-3-11(4-6-12)17(19,20)21/h3-6,10,24H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMFHPUBVZPIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2710404.png)
![N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2710405.png)

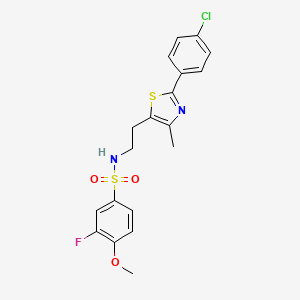

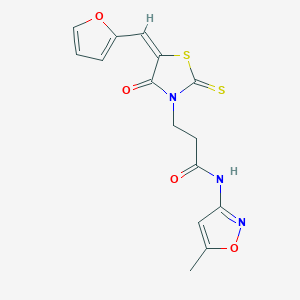

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride](/img/structure/B2710417.png)
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710419.png)
![5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B2710420.png)
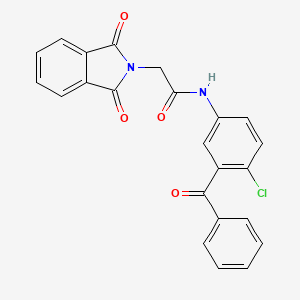
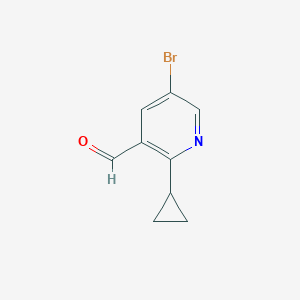
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B2710423.png)
